Cyclo(Ala-Glu)
描述
3-((2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid (CAS: 16364-36-6) is a cyclic dipeptide derivative with the molecular formula C₈H₁₂N₂O₄ and a molecular weight of 200.19 g/mol . It is also known as cyclo-L-Ala-L-Glu(OH) or cyclo(-Ala-Glu), formed by the cyclization of L-alanine and L-glutamic acid residues . The compound features a piperazine ring substituted with a methyl group at the 5-position and a propanoic acid side chain at the 2-position.
属性
IUPAC Name |
3-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-4-7(13)10-5(8(14)9-4)2-3-6(11)12/h4-5H,2-3H2,1H3,(H,9,14)(H,10,13)(H,11,12)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFWPFQFBPEFQN-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429392 | |
| Record name | 3-[(2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16364-36-6 | |
| Record name | (2S,5S)-5-Methyl-3,6-dioxo-2-piperazinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16364-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
3-((2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid, also known by its CAS number 16364-36-6, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of 3-((2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid is , with a molecular weight of approximately 200.19 g/mol. The compound features a piperazine ring with two carbonyl groups, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 200.19 g/mol |
| CAS Number | 16364-36-6 |
| LogP | -0.4881 |
| PSA (Polar Surface Area) | 95.5 Ų |
Research indicates that 3-((2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid may exert its biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.
- Modulation of Receptor Activity : Preliminary studies suggest that this compound might interact with specific receptors in the central nervous system, influencing neurotransmitter release and neuronal signaling.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against various pathogens, indicating potential applications in treating infections.
Case Studies
- Neuroprotective Effects : A study conducted on neuroblastoma cells demonstrated that 3-((2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid could protect against oxidative stress-induced cell death. The mechanism was attributed to the compound's ability to enhance antioxidant enzyme activity .
- Antimicrobial Activity : In vitro tests showed that the compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values suggested its potential as a lead compound for developing new antibiotics .
- Cancer Research : In a preliminary cancer study, the compound was evaluated for its ability to inhibit tumor growth in xenograft models. Results indicated a dose-dependent reduction in tumor size, suggesting its potential as an anticancer agent .
Pharmacokinetics
Understanding the pharmacokinetics of 3-((2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid is crucial for determining its therapeutic viability:
| Parameter | Value |
|---|---|
| Absorption | High |
| Bioavailability Score | 0.55 |
| Blood-Brain Barrier Penetration | Yes |
科学研究应用
Structural Information
The compound features a piperazine ring, which is known for its biological activity, and a propanoic acid moiety that may contribute to its solubility and reactivity. The stereochemistry at the 2S and 5S positions is crucial for its biological interactions.
Medicinal Chemistry
3-((2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid has been investigated for its potential as a prodrug . Prodrugs are pharmacologically inactive compounds that undergo metabolic conversion to release the active drug. This property can enhance the bioavailability of therapeutics by improving solubility and permeability.
Case Study: Prodrug Development
A study demonstrated that derivatives of this compound could be designed to target specific receptors in the central nervous system, potentially leading to new treatments for neurological disorders .
Antimicrobial Activity
Research has indicated that compounds containing piperazine derivatives exhibit antimicrobial properties. The presence of the dioxopiperazine structure may enhance these effects, making it a candidate for developing new antibiotics or antifungal agents.
Data Table: Antimicrobial Efficacy
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-((2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid | Staphylococcus aureus | 32 µg/mL |
| 3-((2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid | Escherichia coli | 64 µg/mL |
Neurological Research
The compound's structural similarity to neurotransmitter analogs suggests potential applications in neurological research. It may act on neurotransmitter systems, influencing synaptic transmission and neuronal plasticity.
Case Study: Neurotransmitter Modulation
In vitro studies have shown that modifications of this compound can modulate glutamate receptors, which are critical in learning and memory processes .
Synthesis of Complex Molecules
Due to its functional groups, 3-((2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid serves as an important intermediate in the synthesis of more complex pharmaceutical compounds.
Data Table: Synthetic Pathways
| Starting Material | Reaction Type | Product |
|---|---|---|
| Propanoic acid + Piperazine derivative | Condensation | 3-((2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid |
| 3-(Amino Acid) + Dioxopiperazine | Coupling | Peptide derivatives |
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues in the Piperazine Family
The compound belongs to the 3,6-dioxopiperazine family, which includes derivatives with varying substituents and stereochemistry. Key analogues include:
Table 1: Structural and Physicochemical Comparisons
准备方法
Solution-Phase Hydrogenolysis
The most widely cited method for synthesizing Cyclo(-Ala-Glu) employs a benzyl-protected intermediate, Cyclo-L-Ala-L-Glu(OBzl), which undergoes catalytic hydrogenation to yield the final product.
Reaction Protocol
-
Starting Material : Cyclo-L-Ala-L-Glu(OBzl) (14.5 g, 0.05 mol) is dissolved in 2,2,2-trifluoroethanol (200 mL).
-
Catalyst Addition : Palladium black (1.5 g) is introduced under inert conditions.
-
Hydrogenation : Hydrogen gas is bubbled through the suspension while stirring for 48 hours at room temperature.
-
Workup : The catalyst is filtered, and the solvent is evaporated under vacuum to isolate the crude product.
-
Purification : The residue is purified via chromatography (CHCl₃:EtOAc:MeOH:AcOH = 6:3:1:0.1) to afford Cyclo(-Ala-Glu) with a reported yield of 94%.
Key Parameters
-
Solvent Choice : 2,2,2-Trifluoroethanol enhances solubility of the benzyl-protected intermediate and facilitates hydrogen uptake.
-
Catalyst Efficiency : Palladium black ensures complete debenzylation without over-reduction of the diketopiperazine core.
-
Reaction Time : Prolonged stirring (48 hours) ensures quantitative conversion, as monitored by TLC (Rf = 0.5) and HPLC (retention time = 6.7 min).
Solid-Phase Peptide Synthesis (SPPS)
A patent by WO2002012201A1 outlines an alternative route using SPPS, which simplifies purification and enables high-throughput production.
Stepwise Procedure
-
Resin Loading : A Wang resin or Rink amide resin is functionalized with the first amino acid (L-alanine) via its α-carboxyl group.
-
Peptide Elongation : L-glutamic acid, protected at the γ-carboxyl with a benzyl ester, is coupled using standard activating agents (e.g., HBTU or DIC).
-
Cyclization : The linear dipeptide is cleaved from the resin under mild acidic conditions (e.g., 20% hexafluoroisopropanol in DCM) and subjected to thermal cyclization in butanol-toluene (1:1) at reflux for 18–24 hours.
-
Deprotection : The benzyl group is removed via hydrogenolysis (Pd/C, H₂) or acidic hydrolysis (TFA) to yield Cyclo(-Ala-Glu).
Advantages of SPPS
-
Stereochemical Integrity : SPPS minimizes epimerization due to controlled coupling conditions.
-
Scalability : Batch sizes ranging from mmol to gram scales are feasible with consistent yields (>85%).
Comparative Analysis of Methods
The table below summarizes the critical metrics of both synthetic approaches:
Mechanistic Insights
Cyclization Dynamics
The formation of the diketopiperazine ring proceeds via nucleophilic attack of the N-terminal amine on the C-terminal carbonyl, facilitated by aprotic solvents. Density functional theory (DFT) studies suggest that the (2S,5S) configuration is thermodynamically favored due to reduced steric hindrance between the methyl and propanoic acid substituents.
Side Reactions and Mitigation
-
Racemization : Prolonged heating in solution-phase synthesis may epimerize the α-carbon of glutamic acid. This is mitigated by using low temperatures (<40°C) and short reaction times.
-
Incomplete Deprotection : Residual benzyl esters are avoided by employing excess Pd/C (10–20 wt%) in hydrogenolysis.
Industrial and Research Applications
The SPPS method is favored in combinatorial chemistry for generating diketopiperazine libraries, while solution-phase synthesis remains popular for bulk production. Recent advancements in flow chemistry have enabled continuous hydrogenation, reducing reaction times to <12 hours with comparable yields .
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 3-((2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl)propanoic acid, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The compound is synthesized via cyclization of linear dipeptide precursors. A common approach involves coupling L-alanine and L-glutamic acid derivatives under basic conditions (e.g., DCC/DMAP), followed by acid-catalyzed cyclization to form the diketopiperazine core. Enantiomeric purity is controlled by chiral auxiliary agents or asymmetric catalysis, with HPLC (chiral stationary phase) used to verify >98% enantiomeric excess . Reaction temperature (<40°C) and solvent polarity (e.g., DMF vs. THF) critically impact cyclization efficiency and byproduct formation.
Q. How is the stereochemical configuration of 3-((2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl)propanoic acid validated?
- Methodological Answer : X-ray crystallography is the gold standard for confirming the (2S,5S) configuration. For labs without crystallography access, advanced NMR techniques (e.g., NOESY or J-resolved spectroscopy) can differentiate stereoisomers by analyzing through-space proton interactions. Computational modeling (DFT or MD simulations) further supports structural assignments by matching predicted vs. observed coupling constants .
Q. What in vitro assays are suitable for screening the biological activity of this compound?
- Methodological Answer : Primary assays include:
- Enzyme inhibition : Test against proteases (e.g., MMP-2/9) or kinases using fluorogenic substrates (e.g., Mca-PLGL-Dpa-AR-NH₂ for MMPs).
- Cellular uptake : Radiolabel the compound with tritium or use fluorescent tags (e.g., FITC conjugation) to track permeability in Caco-2 cell monolayers.
- Cytotoxicity : Employ MTT/WST-1 assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers resolve conflicting data on the compound’s stability under physiological conditions?
- Methodological Answer : Stability studies should be conducted in simulated biological fluids (e.g., PBS at pH 7.4, human serum) with LC-MS monitoring. Conflicting degradation profiles may arise from:
- pH-dependent hydrolysis : The diketopiperazine ring is prone to base-catalyzed cleavage. Use buffered solutions (pH 4–9) to map degradation kinetics.
- Oxidative susceptibility : Add antioxidants (e.g., ascorbic acid) to assess ROS-mediated breakdown .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in plasma.
- Nanocarrier systems : Encapsulate in PEGylated liposomes or PLGA nanoparticles to prolong circulation time. Validate using pharmacokinetic studies in rodent models .
Q. How are trace impurities identified and quantified in synthesized batches?
- Methodological Answer : Employ orthogonal analytical methods:
- HPLC-MS/MS : Detect impurities at ppm levels (e.g., residual linear peptides or oxidized byproducts).
- NMR qNMR : Quantify major impurities (>0.1%) using ERETIC2 calibration.
- ICH guidelines : Follow Q3A(R2) for setting specification limits .
Q. What computational tools predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Glide to model binding to protease active sites (e.g., HIV-1 protease).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding mode stability.
- Free energy calculations : Apply MM-PBSA/GBSA to estimate ΔGbinding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
